molecular formula C18H14ClF2N3O2 B2422730 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303997-83-3

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2422730
CAS No.: 303997-83-3
M. Wt: 377.78
InChI Key: FPSVFEDUVOFUQD-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClF2N3O2 and its molecular weight is 377.78. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O2/c1-10-16(17(25)22-15-8-5-12(20)9-14(15)21)18(24(2)23-10)26-13-6-3-11(19)4-7-13/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVFEDUVOFUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15ClF2N2O2
  • Molecular Weight : 348.75 g/mol

The presence of the pyrazole ring, along with the chlorophenoxy and difluorophenyl groups, contributes to its biological activity. The compound's design aims to enhance its interaction with biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study by Burguete et al., a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited promising activity against E. coli, S. aureus, and Klebsiella pneumoniae, suggesting that similar pyrazole derivatives could possess antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds have been widely documented. For instance, Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives and tested them using a carrageenan-induced rat paw edema model. Several derivatives demonstrated significant anti-inflammatory activity compared to ibuprofen . This indicates that this compound may also exhibit similar effects due to structural similarities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chlorophenoxy and difluorophenyl groups via nucleophilic substitutions.
  • Final carboxamide formation through coupling reactions.

These steps are crucial for achieving the desired biological activity.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related pyrazole compounds:

  • Antiplasmodial Activity : A study reported that certain pyrazole derivatives exhibited low nanomolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .
  • Anticancer Properties : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro, suggesting avenues for further investigation into their use in oncology .

Summary Table of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatorySignificant reduction in edema in rat models
AntiplasmodialLow nanomolar activity against P. falciparum
AnticancerInhibition of cancer cell growth

Scientific Research Applications

Medicinal Applications

Antifungal Activity
The compound has shown promising antifungal properties. It is structurally related to other triazole derivatives known for their antifungal efficacy. For instance, studies have indicated that compounds with similar frameworks have been effective against various fungal strains, suggesting potential applications in treating fungal infections .

Case Study: Triazole Derivatives
Research on triazole derivatives has demonstrated their effectiveness as antifungal agents. The compound's structure allows for interactions that may inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Agricultural Applications

Herbicide Development
The compound's chlorophenoxy group is reminiscent of well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. The incorporation of difluorophenyl moieties may enhance the herbicidal activity and selectivity against specific weed species .

Case Study: Herbicidal Efficacy
In studies examining the herbicidal properties of similar compounds, it was found that modifications to the phenoxy group can significantly affect the herbicidal activity. This suggests that 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide could be optimized for enhanced efficacy in agricultural settings .

Synthesis and Structural Analysis

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and the use of catalysts to facilitate the formation of the pyrazole ring. Recent advancements have focused on improving yields and reducing environmental impact during synthesis .

Structural Studies
Crystallographic studies have provided insights into the molecular geometry and interactions within the compound. Understanding these structural characteristics is crucial for predicting its reactivity and potential applications .

Data Table: Comparison of Similar Compounds

Compound NameChemical StructureApplication AreaNotable Properties
This compoundStructureMedicinal/AgriculturalAntifungal activity; potential herbicide
VoriconazoleC16H14F3N5OAntifungalEffective against invasive fungal infections
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3HerbicideWidely used in agriculture for weed control

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide?

  • The compound is synthesized via multi-step protocols involving cyclocondensation and coupling reactions. For example, analogous pyrazole-carboxamides are prepared by reacting substituted anilines with activated carbonyl intermediates under reflux conditions in anhydrous solvents (e.g., DMF or THF) . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol. Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm structural integrity .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Low aqueous solubility is a common challenge. Methodological solutions include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell viability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrazole or carboxamide moieties while preserving bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
  • Vibrational spectroscopy : FT-IR and Raman spectra identify functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup> for the carboxamide) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. For example, phase I metabolites (e.g., hydroxylation at the difluorophenyl ring) may reduce efficacy in vivo .
  • Receptor binding assays : Use radiolabeled probes (e.g., [<sup>3</sup>H]-analogs) to assess target engagement in tissue homogenates and compare with in vitro IC50 values .
  • Species-specific differences : Test the compound in primary cells from multiple species to identify divergence in metabolic pathways or receptor affinity .

Q. What computational strategies are effective for predicting interaction mechanisms with cannabinoid receptors?

  • Molecular docking : Use crystal structures of CB1/CB2 receptors (PDB IDs: 5TGZ, 6KPF) to model ligand-receptor interactions. Focus on residues critical for antagonist binding (e.g., Lys3.28 and Trp5.43 in CB1) .
  • MD simulations : Perform 100-ns trajectories in explicit lipid bilayers to evaluate stability of the ligand-receptor complex and identify conformational changes .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental data .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Directing group strategies : Install temporary groups (e.g., boronic esters) at the 4-position of the pyrazole to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing temperature (80–120°C) and microwave power (150–300 W) .
  • Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during functionalization .

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